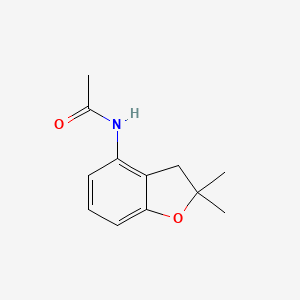

Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-

CAS No.: 31010-90-9

Cat. No.: VC17296375

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31010-90-9 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | N-(2,2-dimethyl-3H-1-benzofuran-4-yl)acetamide |

| Standard InChI | InChI=1S/C12H15NO2/c1-8(14)13-10-5-4-6-11-9(10)7-12(2,3)15-11/h4-6H,7H2,1-3H3,(H,13,14) |

| Standard InChI Key | DHOVTANQTHZWEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C2CC(OC2=CC=C1)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound N-(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)acetamide (molecular formula: ) consists of a 2,3-dihydrobenzofuran core substituted with two methyl groups at the 2-position and an acetamide group at the 7-position . Its IUPAC name is N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide, with a molecular weight of 249.30 g/mol . Key synonyms include:

Spectral and Stereochemical Features

The compound’s structure is confirmed by its SMILES string and InChIKey XTEFZYXUXIXULR-UHFFFAOYSA-N . X-ray crystallography and NMR studies of analogous benzofuran derivatives suggest that the 2,2-dimethyl substitution imposes a planar conformation on the dihydrofuran ring, enhancing stability .

Synthesis and Industrial Production

Key Synthetic Pathways

The synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, a critical precursor, begins with 2-hydroxyacetophenone. As detailed in US Patent 3,419,579 , the process involves four stages:

-

Etherification: Reaction of 2-hydroxyacetophenone with methallyl halide yields 2-acetylphenyl methallyl ether.

-

Cyclization: Thermal rearrangement forms 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.

-

Oxidation: Conversion of the acetyl group to an acetoxy group.

-

Hydrolysis: Final hydrolysis produces 2,3-dihydro-2,2-dimethyl-7-benzofuranol .

Subsequent acetylation introduces the acetamide moiety. For example, chloroacetylation of intermediate 56 (Scheme 3 in ) followed by cyclization yields 6-substituted 3-benzofuranone derivatives, which are further functionalized to acetamides .

Yield Optimization and Scalability

Industrial-scale production achieves >80% yield by employing aqueous alkali reflux conditions during etherification and acid-catalyzed cyclization at 150–250°C . Recent advances use N,N-dimethylformamide di-iso-propyl acetal (DMF-DIPA) to avoid nucleophilic side reactions, improving purity to >95% .

| Compound | GSK-3β IC (nM) | CDK-2 IC (nM) | Selectivity (CDK-2/GSK-3β) |

|---|---|---|---|

| 2 | 0.73 ± 0.10 | 850 ± 120 | 1,164 |

| 7 | 0.45 ± 0.05 | 1,020 ± 90 | 2,267 |

| 15 | 0.23 ± 0.04 | 50 ± 8 | 217 |

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

-

6-Hydroxymethyl Substitution: Analogues with a 6-hydroxymethyl group (e.g., 2, 7) show 10-fold greater potency than unsubstituted derivatives .

-

7-Methoxy vs. 7-Hydroxymethyl: Methoxy groups at the 7-position reduce activity (IC = 125 nM) compared to hydroxymethyl (IC = 0.45 nM) .

-

Bulkier Substituents: p-Chlorophenyl groups at the 6-position (compound 12) abolish activity (IC > 7,000 nM), highlighting steric constraints .

Role of the Acetamide Moiety

Removal of the acetamide group (e.g., converting 59 to 60) reduces potency by 300-fold, underscoring its role in hydrogen bonding with Lys85 and Asp200 residues in GSK-3β .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume